molecular formula C11H11N3O2S B11731101 6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11731101
M. Wt: 249.29 g/mol
InChI Key: HQAANRMDQOOLOH-UHFFFAOYSA-N
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Description

6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a dimethylamino group attached to a prop-2-enoyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often require the use of a base, such as triethylamine, and are carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with biological targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but its structural similarity to purine suggests it may interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-[3-(dimethylamino)prop-2-enoyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C11H11N3O2S/c1-13(2)4-3-9(15)8-7-12-11-14(10(8)16)5-6-17-11/h3-7H,1-2H3

InChI Key

HQAANRMDQOOLOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N(C1=O)C=CS2

Origin of Product

United States

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